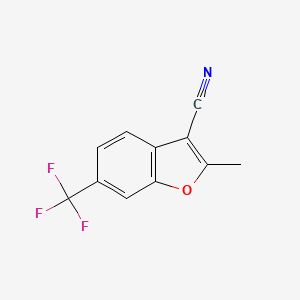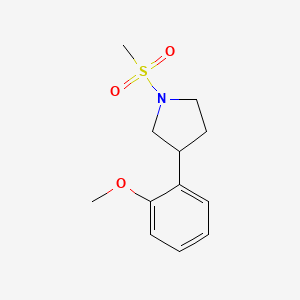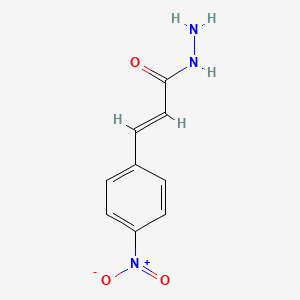![molecular formula C18H17NO3 B12865314 4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865314.png)
4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound that features a biphenyl core with a hydroxyl group, a pyrrolidine ring, and a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative and introduce the hydroxyl group through electrophilic aromatic substitution. The pyrrolidine ring can be added via a nucleophilic substitution reaction, and the carbaldehyde group can be introduced through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carbaldehyde groups can form hydrogen bonds or covalent bonds with target molecules, influencing their function. The biphenyl core provides structural rigidity, which can be crucial for binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-pyrone: A simpler compound with a hydroxyl group and a pyrone ring, known for its bioactivity and use in organic synthesis.
4-Hydroxy-2-butanone: A smaller molecule with a hydroxyl and carbonyl group, used in various chemical reactions and as a precursor in synthesis.
Uniqueness
4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to its combination of functional groups and structural complexity. The presence of the biphenyl core, hydroxyl group, pyrrolidine ring, and carbaldehyde group provides a versatile platform for chemical modifications and applications in diverse fields.
Eigenschaften
Molekularformel |
C18H17NO3 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
2-hydroxy-5-[2-(pyrrolidine-3-carbonyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C18H17NO3/c20-11-14-9-12(5-6-17(14)21)15-3-1-2-4-16(15)18(22)13-7-8-19-10-13/h1-6,9,11,13,19,21H,7-8,10H2 |
InChI-Schlüssel |
NCKYGVJSCJZZLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
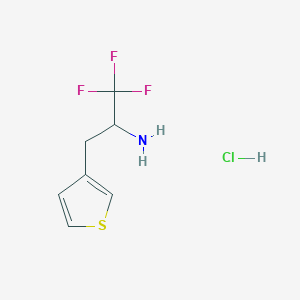
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
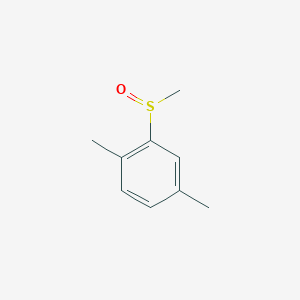
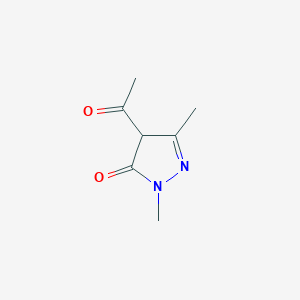
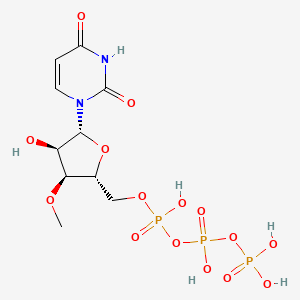
![N-Allyl-2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B12865269.png)
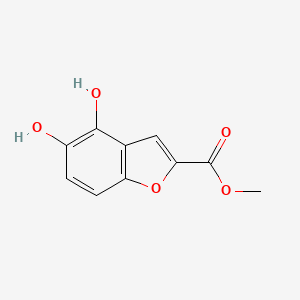
![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
